Technical Guide: Physicochemical Properties & Applications of 1,2-Dihydronaphthalene-1-carboxylic Acid
Technical Guide: Physicochemical Properties & Applications of 1,2-Dihydronaphthalene-1-carboxylic Acid
The following technical guide details the physicochemical properties, synthesis, and applications of 1,2-Dihydronaphthalene-1-carboxylic acid , with a focus on its role as a reactive intermediate in drug development.
Executive Summary
1,2-Dihydronaphthalene-1-carboxylic acid (CAS: 16827-42-2 ) is a bicyclic organic acid characterized by a
This guide provides a comprehensive analysis of its molecular identity, stability profile, and synthetic utility, designed for researchers optimizing lead optimization and process chemistry.
Molecular Identity & Structural Characteristics[2][3][4]
| Property | Detail |
| IUPAC Name | 1,2-Dihydronaphthalene-1-carboxylic acid |
| Common Synonyms | 1,2-Dihydro-1-naphthoic acid; |
| CAS Number | 16827-42-2 |
| Molecular Formula | |
| Molecular Weight | 174.20 g/mol |
| Chirality | Yes (C1 is a chiral center) |
| Hybridization | C1 ( |
Structural Isomerism & Nomenclature
It is critical to distinguish this compound from its isomers based on the position of the double bond relative to the carboxyl group:
-
1,2-Dihydro (Target): Double bond at C3=C4. Unconjugated (
-unsaturated). Kinetic product. -
3,4-Dihydro: Double bond at C1=C2. Conjugated (
-unsaturated). Thermodynamic product. -
1,4-Dihydro: Double bond at C2=C3. Birch reduction product.
Physicochemical Profile
The physicochemical behavior of 1,2-dihydronaphthalene-1-carboxylic acid is dominated by its tendency to isomerize. The values below represent the isolated form under controlled conditions.
Table 1: Core Physicochemical Parameters
| Property | Value / Range | Context & Notes |
| Physical State | Solid (Crystalline) | Typically isolated as a pale yellow to off-white solid. |
| Melting Point | 105 – 110 °C (Dec.) | Lower than the conjugated 3,4-isomer (mp 120–123 °C). Prone to decarboxylation or isomerization upon heating. |
| pKa (Predicted) | 4.4 – 4.6 | Typical for unconjugated carboxylic acids. Less acidic than the conjugated 3,4-isomer (pKa ~3.8-4.0) due to lack of resonance stabilization of the anion. |
| LogP (Predicted) | 2.6 – 2.8 | Moderately lipophilic. Suitable for organic extraction (DCM, EtOAc). |
| Solubility | Low in Water | Soluble in polar organic solvents (DMSO, Methanol, Ethanol) and chlorinated solvents (Chloroform, DCM). |
| UV | ~260 nm | Characteristic of the styrene-like chromophore (benzene ring conjugated with C3=C4 double bond). |
Stability & Reactivity
-
Isomerization: Under acidic or basic conditions, the 1,2-dihydro isomer rapidly isomerizes to the 3,4-dihydro isomer to establish conjugation between the alkene and the carbonyl group.
-
Oxidation: The C3=C4 double bond is susceptible to oxidative cleavage (ozonolysis) or epoxidation.
-
Aromatization: Readily dehydrogenated to 1-naphthoic acid using oxidants like DDQ or sulfur.
Spectroscopic Signatures
Self-validation of the synthesized compound requires careful analysis of NMR data to confirm the position of the double bond.
Nuclear Magnetic Resonance (NMR)[6]
-
H NMR (CDCl
, 400 MHz):- 11.0 (s, 1H): Carboxylic acid proton (-COOH).
- 7.1 – 7.4 (m, 4H): Aromatic protons.
- 6.5 (d, 1H, J=10 Hz): Vinylic proton at C4 (coupled to C3).
- 6.0 (dt, 1H): Vinylic proton at C3.
-
3.8 (t, 1H): Methine proton at C1 (
to COOH). - 2.4 – 2.8 (m, 2H): Methylene protons at C2.
-
Differentiation: The presence of a methine triplet at ~3.8 ppm confirms the acid is on an
carbon, distinguishing it from the 3,4-dihydro isomer (where C1 is quaternary ).
-
IR Spectrum:
-
1710 cm
: C=O stretch (non-conjugated acid). Note: Conjugated acids appear at lower wavenumbers (~1680 cm ). -
2500–3000 cm
: Broad O-H stretch.
-
Experimental Protocols
Protocol A: Synthesis via Isomerization (Palonosetron Route)
This method utilizes the acid-catalyzed isomerization of a lactone precursor, a key step in the synthesis of Palonosetron intermediates.
Materials:
-
Precursor: 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (reduced to hydroxy acid).[3]
-
Reagent: 85% Phosphoric Acid (
). -
Solvent: Tetrahydrofuran (THF).
Workflow:
-
Reduction: Reduce the keto-acid precursor using
to obtain the hydroxy-acid. -
Lactonization: Treat with p-Toluenesulfonic acid (pTSA) to form the tricyclic lactone.
-
Ring Opening/Isomerization:
-
Dissolve the lactone in THF.
-
Add
and heat to reflux for 2-4 hours. -
Mechanism:[][5][6][7] The acid opens the lactone and shifts the double bond to the thermodynamically less favored 3,4-position (1,2-dihydro product) due to kinetic trapping or specific solvent effects, or equilibrates to the mixture.
-
-
Isolation: Pour into ice water. Extract with Ethyl Acetate. Wash with brine. Dry over
.[8] -
Purification: Recrystallize from Hexane/Ether to isolate the 1,2-dihydro acid.
Protocol B: Determination of pKa (Potentiometric Titration)
Objective: Determine the precise dissociation constant to assess buffer solubility.
-
Preparation: Dissolve 10 mg of the acid in 10 mL of 50% Methanol/Water (to ensure solubility).
-
Titrant: 0.01 M KOH standard solution.
-
Measurement: Use a calibrated pH electrode. Record pH vs. volume of KOH added.
-
Calculation: Determine the inflection point (equivalence point). The pH at the half-equivalence point equals the apparent
. Correct for the solvent effect (Methanol) to estimate aqueous .
Applications in Drug Discovery
Chiral Building Block for Serotonin Antagonists
The 1,2-dihydronaphthalene-1-carboxylic acid scaffold is a critical intermediate in the synthesis of Palonosetron (Aloxi), a second-generation 5-HT3 receptor antagonist used for chemotherapy-induced nausea.
-
Role: It provides the rigid bicyclic core.
-
Stereochemistry: The C1 chiral center allows for the generation of specific enantiomers (S-isomer is often preferred) via resolution of diastereomeric amides.
Bioisosteric Replacement
In medicinal chemistry, this fragment serves as a conformationally restricted analog of:
-
Phenylacetic acid: Restricting rotation to improve binding affinity.
-
Cinnamic acid: Providing a non-planar alternative to probe receptor pockets.
Metabolic Probe
Used to study arene oxide formation. The double bond at C3-C4 mimics metabolic activation pathways of polycyclic aromatic hydrocarbons (PAHs), aiding in toxicity screening of naphthalene derivatives.
Visualization: Isomerization Pathway[7][12]
The following diagram illustrates the structural relationship and isomerization between the kinetic (1,2-dihydro) and thermodynamic (3,4-dihydro) forms.
Caption: Chemical relationship showing the isomerization of dihydronaphthoic acids. The 1,2-dihydro isomer (green) is a kinetic intermediate that readily converts to the conjugated 3,4-dihydro form (red).
References
-
Namiki Shoji Co., Ltd. (2018). Building Blocks Catalogue. Retrieved from (Confirming CAS 16827-42-2).
-
DrugFuture . Synthesis of Palonosetron (RS-25259-197). Retrieved from (Detailing the 6-bromo-1,2-dihydro intermediate).
- Rabideau, P. W., et al. (1980). "The Metal-Ammonia Reduction of 1-Naphthoic Acid". Synthetic Communications.
-
Gong, L., & Parnes, H. (1996).[3] "Synthesis of the 3H-labelled 5-HT3 antagonist (RS-25259-197)". Journal of Labelled Compounds and Radiopharmaceuticals. (Primary source for the isomerization protocol).
Sources
- 1. 5020-21-3|1H-Indene-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. Palonosetron hydrochloride, RS-25259-197, Onicita, Onicit, Aloxi-药物合成数据库 [drugfuture.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 8. Organic Syntheses Procedure [orgsyn.org]
